molecular formula C7H7ClN2S B1274193 2-Aminobenzothiazole Hydrochloride CAS No. 94787-08-3

2-Aminobenzothiazole Hydrochloride

Cat. No.: B1274193
CAS No.: 94787-08-3
M. Wt: 186.66 g/mol
InChI Key: UEQOZTASNGWDPC-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole Hydrochloride is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in medicinal chemistry and various industrial applications .

Scientific Research Applications

2-Aminobenzothiazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor

Future Directions

The current trends in the synthesis of biologically active compounds based on 2-aminobenzothiazole have been covered in the literature since 2015 . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry is a promising future direction .

Mechanism of Action

Target of Action

2-Aminobenzothiazole Hydrochloride has been found to interact with a diverse range of protein targets. These include tyrosine kinases such as EGFR, CSF1R, VEGFR-2, MET, and FAK, serine/threonine kinases such as Aurora, CK, CDK, DYRK2, and RAF, mutant p53 protein, BCL-XL, PI3K kinase, HSP90, NSD1, HDAC . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. For instance, it has been found to bind to the ATP-binding domain of the PI3Kγ enzyme . The binding is facilitated by hydrogen bonds formed between the compound and the amino acid residues of the protein . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes .

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinases and serine/threonine kinases, it can impact signal transduction pathways that regulate cell growth and proliferation . Additionally, its interaction with mutant p53 protein and BCL-XL can influence apoptosis pathways .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. It has been found to exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances in the environment can influence the compound’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

2-Aminobenzothiazole Hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively . Additionally, this compound interacts with proteins involved in oxidative stress responses, thereby modulating the activity of antioxidant enzymes like superoxide dismutase and catalase . These interactions highlight the compound’s potential as a therapeutic agent in managing oxidative stress-related diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of p53 and caspase pathways . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, thereby influencing their function . The compound has been shown to inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and persistent alterations in gene expression . These findings underscore the potential of the compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For example, at low doses, this compound can inhibit tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, such as cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, this compound can modulate the levels of metabolites involved in energy production, such as ATP and NADH, thereby influencing cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, such as albumin, facilitating its distribution throughout the body . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to these compartments, ensuring its proper localization and function . This subcellular localization is critical for the compound’s ability to modulate cellular processes and achieve therapeutic outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzothiazole Hydrochloride typically involves the cyclization of 2-aminobenzenethiol with various reagents. One common method includes the reaction of 2-aminobenzenethiol with bromine and potassium thiocyanate, followed by cyclization to form 2-aminobenzothiazole. The hydrochloride salt is then obtained by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. One-pot multicomponent reactions are favored, where 2-aminobenzothiazole is synthesized using aromatic aldehydes and 1,3-diketones under microwave irradiation without solvents. This method is efficient, yielding high amounts of the target product in a short time .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzothiazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Aminobenzothiazole Hydrochloride is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its significant pharmacological properties distinguish it from other benzothiazole derivatives .

Properties

IUPAC Name

1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQOZTASNGWDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94787-08-3
Record name 2-Aminobenzothiazole Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common application of 2-Aminobenzothiazole Hydrochloride in organic synthesis?

A1: this compound (AMBT·HCl) is a valuable building block in organic synthesis. One specific application highlighted in the research is its use as a starting material for the synthesis of 4-methyl-2-hydrazinobenothiazole []. This compound is prepared through a substitution reaction between AMBT·HCl and hydrazine hydrate, utilizing ethylene glycol as a solvent [].

Q2: Can you describe an optimized process for synthesizing 4-methyl-2-hydrazinobenothiazole from this compound?

A2: Research outlines an improved process for this synthesis. Key aspects include:

  • Starting Material: The process begins with the reaction of N-(2-methylphenyl)thiourea with chlorine to yield AMBT·HCl [].
  • Reaction Conditions: AMBT·HCl is then reacted with hydrazine hydrate in ethylene glycol solvent. Optimal conditions involve a 1:6.5 molar ratio of AMBT to hydrazine hydrate, a reaction temperature of 115°C, and a reaction time of 7 hours [].
  • Yield and Purity: This optimized method achieves a high yield of 90.3% with a purity of 98.2% for the target compound, 4-methyl-2-hydrazinobenothiazole [].

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